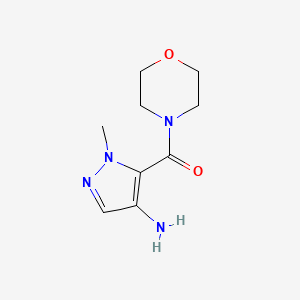
(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone” is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 . It’s intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The SMILES representation of this compound is CN1C(=C(C=N1)N)C(=O)N2CCOCC2 . This provides a textual representation of the compound’s structure.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Mechanisms
Compounds containing pyrazol and morpholinyl groups often exhibit significant pharmacological activities. For example, pyrazole derivatives have been investigated for their analgesic properties. One study on Win 48098, a compound with a related structure, demonstrated antinociceptive effects in animal models, indicating potential as an analgesic without the gastrointestinal side effects typical of NSAIDs (Ward et al., 1987). This suggests that similar compounds, potentially including "(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone," could have applications in pain management.
Metabolic and Excretion Pathways
The biotransformation and excretion pathways of compounds are crucial for understanding their safety and efficacy. A study on nitromethaqualone, which shares structural motifs with the compound , provided insights into its metabolism and excretion in rats and humans. The study found extensive biotransformation, with metabolites indicating reduction, oxidation, and cleavage reactions, and highlighted the role of enterohepatic circulation in its pharmacokinetics (Van Boven & Daenens, 1982). This information could be relevant when considering the metabolic fate and potential toxicity of related compounds.
Eigenschaften
IUPAC Name |
(4-amino-2-methylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-8(7(10)6-11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQPCQHYNXXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
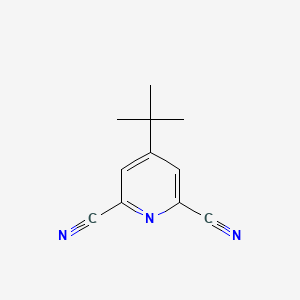

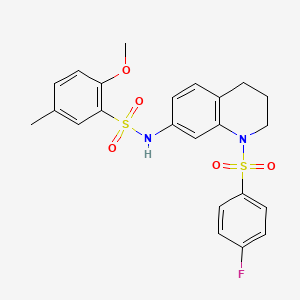
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
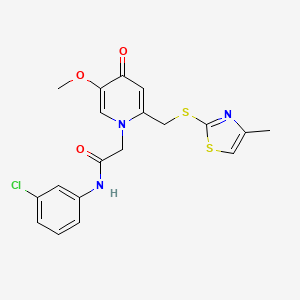
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

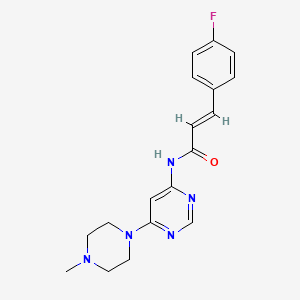
![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)

![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
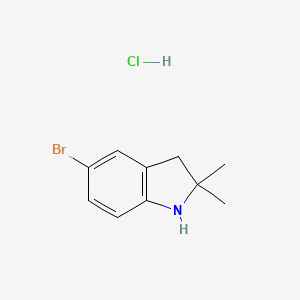
![7-(4-butylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2792708.png)